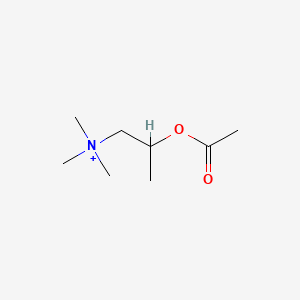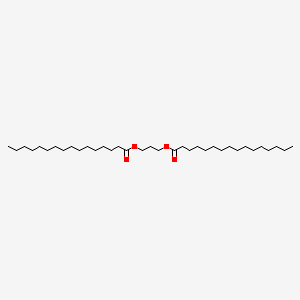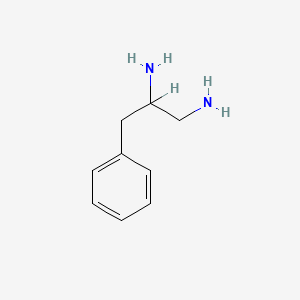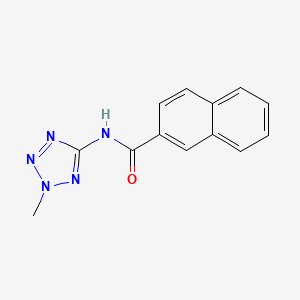![molecular formula C9H16ClN3O7 B1211523 1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea CAS No. 58484-07-4](/img/structure/B1211523.png)
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloroethyl group, a glucopyranosyl moiety, and a nitrosourea functional group.
Méthodes De Préparation
The synthesis of 1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea typically involves the reaction of 2-chloroethylamine with beta-D-glucopyranosyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, leading to the formation of thioethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0°C to 50°C. Major products formed from these reactions include oxides, amines, and thioethers.
Applications De Recherche Scientifique
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of specialized materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea involves the alkylation of DNA and proteins, leading to the disruption of cellular processes. The chloroethyl group forms covalent bonds with nucleophilic sites on DNA, resulting in the formation of cross-links that inhibit DNA replication and transcription. This ultimately leads to cell death, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea can be compared with other nitrosourea compounds such as:
Carmustine: Used in chemotherapy, it also forms DNA cross-links but has a different structure and pharmacokinetic profile.
Lomustine: Another chemotherapeutic agent with a similar mechanism of action but different clinical applications.
The uniqueness of this compound lies in its glucopyranosyl moiety, which may influence its solubility, bioavailability, and interaction with biological targets.
Propriétés
Numéro CAS |
58484-07-4 |
|---|---|
Formule moléculaire |
C9H16ClN3O7 |
Poids moléculaire |
313.69 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-1-nitroso-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C9H16ClN3O7/c10-1-2-13(12-19)9(18)11-8-7(17)6(16)5(15)4(3-14)20-8/h4-8,14-17H,1-3H2,(H,11,18)/t4-,5-,6+,7-,8-/m1/s1 |
Clé InChI |
ZOBLZIKVIHJGRN-UHFFFAOYSA-N |
SMILES |
C(CCl)N(C(=O)NC1C(C(C(C(O1)CO)O)O)O)N=O |
SMILES canonique |
C(CCl)N(C(=O)NC1C(C(C(C(O1)CO)O)O)O)N=O |
Synonymes |
1-(2-Chloroethyl)-3-(beta-D-glucopyranosyl)-1-nitrosourea GANU NSC D 254157 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















